molecular formula C11H14OS B14475820 1-Butanol, 2-methylene-4-(phenylthio)- CAS No. 72445-15-9

1-Butanol, 2-methylene-4-(phenylthio)-

Cat. No.: B14475820
CAS No.: 72445-15-9
M. Wt: 194.30 g/mol
InChI Key: ICTHOHPCENYBKO-UHFFFAOYSA-N
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Description

1-Butanol, 2-methylene-4-(phenylthio)- is a structurally unique alcohol derivative characterized by a methylene group at the C2 position and a phenylthio (-SPh) substituent at the C4 position of the butanol backbone. This compound’s molecular formula is inferred as C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol (calculated).

Properties

CAS No.

72445-15-9

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-methylidene-4-phenylsulfanylbutan-1-ol

InChI

InChI=1S/C11H14OS/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2

InChI Key

ICTHOHPCENYBKO-UHFFFAOYSA-N

Canonical SMILES

C=C(CCSC1=CC=CC=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 2-methylene-4-(phenylthio)- typically involves the reaction of 1-butanol with appropriate reagents to introduce the methylene and phenylthio groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 2-methylene-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Butanol, 2-methylene-4-(phenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Butanol, 2-methylene-4-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the methylene group may influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data: Direct studies on 1-Butanol, 2-methylene-4-(phenylthio)- are scarce. Most inferences derive from substituent effects observed in 1-butanol , thioethers, and methylene-containing compounds.
  • Experimental Challenges: The compound’s low volatility complicates GC-MS analysis, a method widely used for volatile alcohols like 1-butanol . Alternative techniques (e.g., LC-MS) may be required.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Butanol, 2-methylene-4-(phenylthio)-?

Answer: Synthesis routes for this compound can involve Friedel-Crafts-like alkylation mechanisms. For instance, cyclization reactions involving a phenylthio group may proceed via intramolecular attack at the ortho position of the phenylthio nucleus, followed by proton loss (path a) or sulfur migration (path b) . Methodological steps include:

  • Reagent selection : Use Lewis acid catalysts (e.g., AlCl₃) for electrophilic substitution.
  • Temperature control : Maintain reaction temperatures between 25–80°C to avoid side reactions.
  • Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.
    Validation : Monitor reaction progress via TLC and confirm structure using NMR (¹H/¹³C) and FTIR.

Q. How can researchers characterize the physicochemical properties of this compound?

Answer: Key characterization methods include:

  • Viscosity and density measurements : Use capillary viscometers and pycnometers across varying mole fractions (0–1.0) and temperatures (293–323 K) to establish temperature-dependent trends .
  • Refractive index : Measure using a refractometer (Na D-line) at 20°C; observe linear increases with mole fraction (e.g., from 1.3738 to 1.3948 for pure 1-butanol) .
  • Excess molar enthalpy : Calorimetry data (e.g., peaks at ~1.47 kJ/mol for intermediate mole fractions) reveal non-ideal mixing behavior .

Q. What are the stability considerations for this compound under experimental conditions?

Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (data gaps exist; prioritize empirical testing).
  • Chemical stability : Avoid strong oxidizers and acids due to potential sulfur oxidation or esterification.
  • Storage : Store in inert atmospheres (argon/nitrogen) at 4°C to minimize hydrolysis or thiol oxidation .

Advanced Research Questions

Q. How can contradictions in physicochemical data (e.g., viscosity vs. temperature) be resolved?

Answer: Conflicting viscosity trends (e.g., decreasing viscosity with increasing 1-butanol mole fraction at 318 K vs. 323 K) require:

  • Reproducibility studies : Repeat measurements under controlled humidity and purity (>99.5%).
  • Computational validation : Use molecular dynamics (MD) simulations to model intermolecular interactions (e.g., hydrogen bonding vs. steric effects).
  • Error analysis : Quantify instrument precision (e.g., ±0.0001 Pa·s for viscometers) and batch variability.

Q. What catalytic mechanisms enhance the efficiency of synthesizing derivatives of this compound?

Answer:

  • Biocatalytic pathways : Optimize enzyme-catalyzed reactions (e.g., trans-enoyl-CoA reductase in E. coli) to drive irreversible steps and improve yield .
  • Heterogeneous catalysis : Test hydroxyapatite catalysts (Ca/P ratio = 1.67) for coupling reactions; monitor selectivity via GC-MS .
  • Solvent effects : Use ionic liquids (e.g., [BMIM][PF₆]) to stabilize intermediates and reduce side reactions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Modification sites : Systematically alter the phenylthio group (e.g., substituents at para positions) or the methylene chain length.
  • Biological assays : Test antimicrobial activity using MIC assays against E. coli or S. aureus; correlate with logP values (octanol-water partitioning) .
  • Computational modeling : Perform DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) on reactivity .

Q. What methodologies assess the environmental impact of this compound?

Answer:

  • Aquatic toxicity : Conduct Daphnia magna chronic toxicity tests (21-day NOEC = 4.1 mg/L for 1-butanol analogs) .
  • Biodegradability : Use OECD 301B tests (CO₂ evolution) to evaluate microbial breakdown.
  • Bioaccumulation : Calculate BCF (bioconcentration factor) via shake-flask experiments (octanol/water) .

Future Research Directions

  • Biocatalyst engineering : Optimize Clostridium strains for higher 1-butanol titers via CRISPR-Cas9 .
  • Multi-scale modeling : Integrate MD and QM/MM to predict solvent effects on reaction pathways .
  • Green chemistry : Develop solvent-free synthesis routes using microwave-assisted catalysis .

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